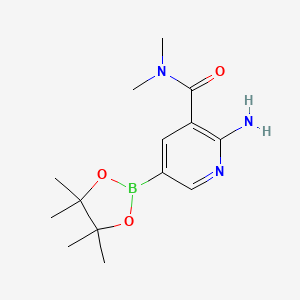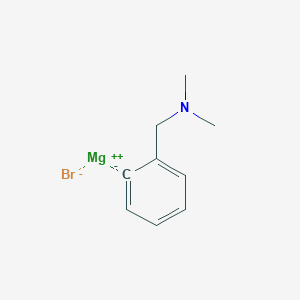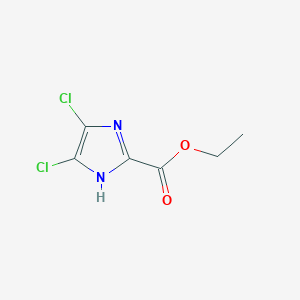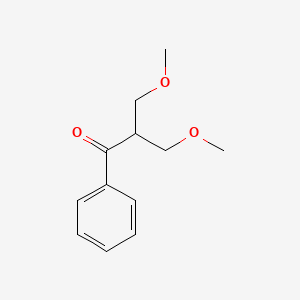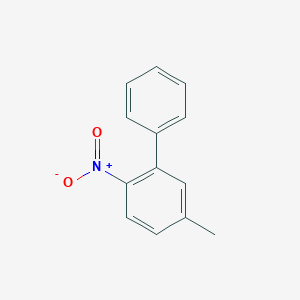
5-Methyl-2-nitro-1,1'-biphenyl
Vue d'ensemble
Description
5-Methyl-2-nitro-1,1’-biphenyl: is an organic compound that belongs to the class of nitro-substituted biphenyls It consists of two benzene rings connected by a single bond, with a methyl group attached to the fifth position and a nitro group attached to the second position of one of the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitro-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Nitration of 5-Methyl-1,1’-biphenyl: Another approach involves the nitration of 5-Methyl-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of 5-Methyl-2-nitro-1,1’-biphenyl typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Substitution: The biphenyl structure allows for various electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at positions ortho and para to the existing substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products:
Reduction: 5-Methyl-2-amino-1,1’-biphenyl.
Electrophilic Substitution: Various halogenated, sulfonated, or further nitrated derivatives of 5-Methyl-2-nitro-1,1’-biphenyl.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-2-nitro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential of nitro-substituted biphenyls in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, 5-Methyl-2-nitro-1,1’-biphenyl is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of electronic materials and polymers .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-nitro-1,1’-biphenyl largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with biological targets, potentially leading to antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-Nitrobiphenyl: Lacks the methyl group at the fifth position, resulting in different reactivity and applications.
5-Methyl-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-4-nitrobiphenyl: Has the nitro group at the fourth position, leading to different chemical and biological properties.
Uniqueness: 5-Methyl-2-nitro-1,1’-biphenyl is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and biological activities.
Propriétés
IUPAC Name |
4-methyl-1-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJSZIQGJRQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
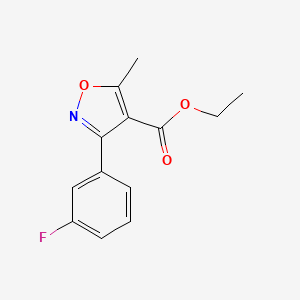
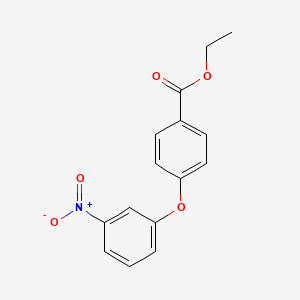
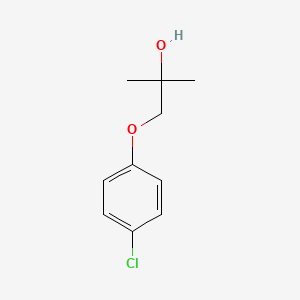
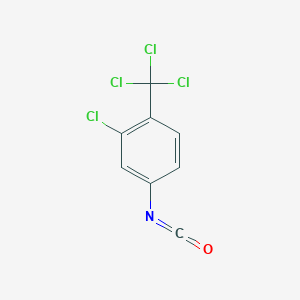
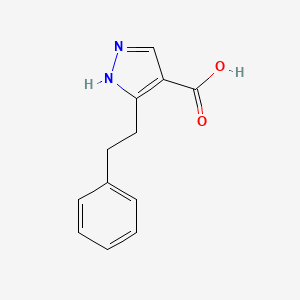
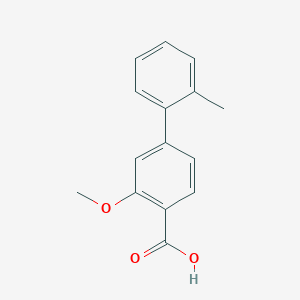
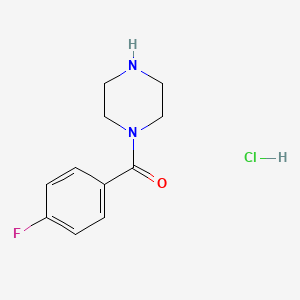

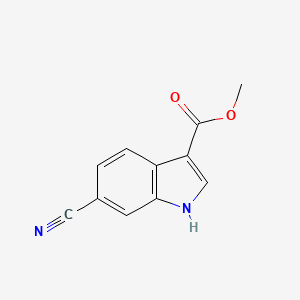
![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)
